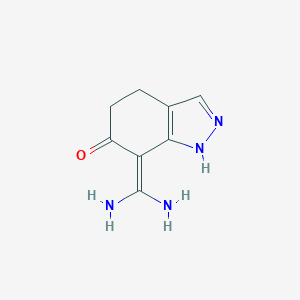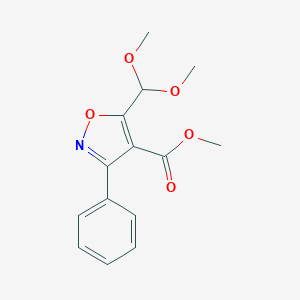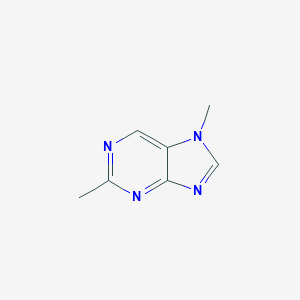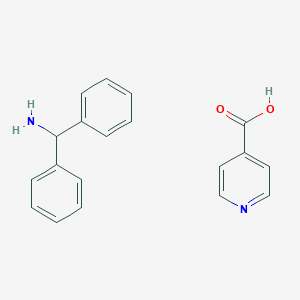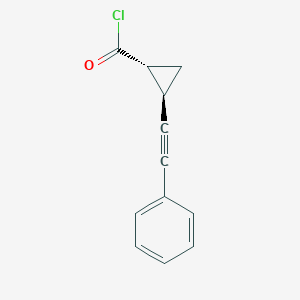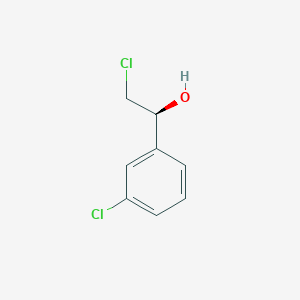
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol
Overview
Description
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol typically involves the asymmetric reduction of β-chloro-propiophenone. This process can be catalyzed by chiral iron-based catalysts, which have been shown to achieve high enantiomeric excess and yield under optimized conditions. The reaction is carried out at a temperature of 60°C, a pressure of 1.2 MPa, and a potassium hydroxide concentration of 2×10^-2 mol/L .
Industrial Production Methods
For industrial-scale production, the process is designed to be cost-effective and scalable. The use of chiral iron-based catalysts allows for the efficient production of this compound with high enantiomeric purity. This method is suitable for mass production and has been applied in the synthesis of intermediates for pharmaceuticals such as antidepressants .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: The major product is 2-chloro-1-(3-chloro-phenyl)-ethanone.
Reduction: The major product is 2-chloro-1-(3-chloro-phenyl)-ethane.
Substitution: The products depend on the nucleophile used, such as 2-methoxy-1-(3-chloro-phenyl)-ethanol when using sodium methoxide.
Scientific Research Applications
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antidepressants.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(3-chloro-phenyl)-ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Chloro-1-(4-chloro-phenyl)-ethanol: A structural isomer with the chlorine atom in a different position on the phenyl ring.
2-Bromo-1-(3-chloro-phenyl)-ethanol: A similar compound with a bromine atom instead of one of the chlorine atoms.
Uniqueness
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
(1S)-2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431455 | |
| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174699-78-6 | |
| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
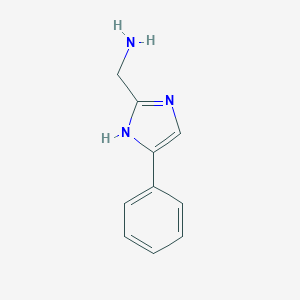

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
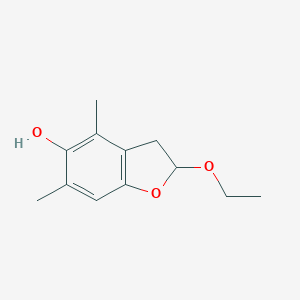

![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)


